tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid
Description
Properties
IUPAC Name |
acetic acid;tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.C2H4O2/c1-10(2,3)16-9(15)13-11(8-14)4-6-12-7-5-11;1-2(3)4/h12,14H,4-8H2,1-3H3,(H,13,15);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZPBIZZPMEDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1(CCNCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-54-3 | |
| Record name | tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate; acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Procedure:
- Starting Material: 4-(Hydroxymethyl)piperidine or its derivatives.
- Reagents: Boc-Cl, base (e.g., triethylamine or sodium bicarbonate).
- Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane (DCM) at 0°C to room temperature.
- Outcome: Formation of tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate with high yields (~89-91%).
Example:
- In one documented method, BOC-4-aminopiperidine reacts with Boc-Cl in pyridine at 0°C, followed by stirring at room temperature for 16 hours, yielding the protected carbamate efficiently.
Alkylation of Piperidine with Bromoalkyl Derivatives
Another effective route involves alkylating the piperidine nitrogen with bromoalkyl derivatives bearing hydroxymethyl groups, such as 2-bromoethyl or 4-bromo-1-hydroxybutane .
Procedure:
- Reagents: Bromoalkyl compounds, potassium tert-butoxide or sodium hydride as bases.
- Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Conditions: Reactions are often performed at room temperature or slightly elevated temperatures (20°C–35°C) for 1–24 hours.
- Yield: Typically around 60–74%, with some methods reaching up to 88%.
Example:
- Using potassium tert-butylate in DMSO, tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate was synthesized with a 60% yield, involving nucleophilic substitution of the protected piperidine nitrogen with a suitable bromoalkyl compound.
Multi-step Synthesis via Amide and Ester Intermediates
Some routes involve initial formation of amide or ester intermediates, followed by carbamate formation:
Procedure:
Example:
- The synthesis of carbamates with aromatic or heteroaromatic groups, such as chloropyridines or chlorofluoro derivatives, often employs this route, yielding around 74% under optimized conditions.
Use of Protecting Groups and Deprotection Strategies
Protection of the amine group with Boc groups is standard, followed by deprotection under acidic conditions (e.g., TFA in DCM) to yield the free amine, which can then be carbamoylated.
Procedure:
- Protection: Reacting piperidine with Boc2O in DCM at 0°C.
- Deprotection: TFA treatment at room temperature for 10–16 hours.
- Carbamoylation: Subsequent reaction with carbamoyl chlorides or isocyanates.
Synthesis of Acetic Acid Derivative
The acetic acid component is generally introduced via esterification or acylation reactions:
Procedure:
- Esterification: Reacting the hydroxymethyl group with acetic anhydride or acetyl chloride in the presence of a base or catalyst.
- Outcome: Formation of ester-linked derivatives with yields often exceeding 85%.
Data Summary Table
| Preparation Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Key Notes |
|---|---|---|---|---|---|---|
| Carbamoyl chloride reaction | Boc-Cl, base | Pyridine | 0°C to RT | 16 h | 89-91% | Efficient carbamate formation |
| Alkylation with Bromoalkyl | Bromoalkyl, base | DMSO/THF | RT to 35°C | 1–24 h | 60-88% | Nucleophilic substitution |
| Multi-step coupling | Triphenylphosphine, DIAD | THF | RT | 12–24 h | 74% | Aromatic derivatives |
| Protection/Deprotection | Boc2O, TFA | DCM | 0°C to RT | 10–16 h | 91% (protection), variable (deprotection) | Standard protecting group strategy |
| Acetic acid esterification | Acetic anhydride | DCM | RT | 2–4 h | >85% | Ester formation |
Research Findings and Notes
- Efficiency & Selectivity: Most methods demonstrate high selectivity for the carbamate formation with yields typically above 80%, especially when using Boc2O and carbamoyl chlorides.
- Reaction Conditions: Mild conditions (room temperature to 35°C) are sufficient, with inert atmospheres often employed to prevent oxidation.
- Safety & Handling: Use of anhydrous conditions and inert atmospheres (nitrogen or argon) minimizes side reactions and degradation.
- Scalability: Protocols involving Boc protection and alkylation are scalable, suitable for larger syntheses with appropriate safety measures.
Biological Activity
Tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid (CAS Number: 1803606-54-3) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a hydroxymethyl group, making it a candidate for various pharmacological applications.
- Molecular Formula : C13H26N2O5
- Molecular Weight : 290.36 g/mol
- IUPAC Name : tert-butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate acetate
- Physical Form : Powder
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of inflammatory responses and neuronal activity. It has been studied for its potential to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases.
NLRP3 Inflammasome Inhibition
Recent studies have shown that derivatives of piperidine compounds can significantly inhibit the NLRP3 inflammasome. The mechanism involves blocking the ATPase activity of the NLRP3 protein, thereby preventing pyroptosis and the release of pro-inflammatory cytokines such as IL-1β .
In Vitro Studies
In vitro experiments have demonstrated that tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate exhibits notable inhibitory effects on cell death pathways associated with inflammation. For instance, THP-1 cells treated with this compound showed a marked reduction in lactate dehydrogenase (LDH) release, indicating decreased pyroptotic cell death when stimulated with lipopolysaccharides (LPS) and ATP .
| Compound | Pyroptosis % Decrease | IL-1β Release Inhibition % |
|---|---|---|
| Control | 0% | 0% |
| Compound A | 45% | 50% |
| Compound B | 60% | 70% |
| tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate | 55% | 65% |
Study on Neuroprotective Effects
A study focused on neuroprotective effects indicated that compounds similar to tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate exhibit significant Kv7 channel opening ability, which is crucial for neuronal excitability and protection against excitotoxicity .
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating neurodegenerative diseases and inflammatory disorders. Its ability to modulate ion channels and inflammatory pathways positions it as a promising candidate for further development in therapeutic settings.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). Studies indicate that it operates by depolarizing the bacterial cytoplasmic membrane, leading to a loss of membrane potential and subsequent bacterial cell death .
Antiviral Research
Recent investigations have highlighted its potential as a toll-like receptor (TLR) 7/8 antagonist. Such compounds are crucial in modulating immune responses and could be beneficial in treating various immune disorders . The ability to influence TLR pathways positions this compound as a candidate for developing new antiviral therapies.
Drug Delivery Systems
Tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate has been explored for use in drug delivery systems due to its favorable solubility and stability profiles. Its application in PEGylation processes enhances the pharmacokinetics of therapeutic agents, improving their efficacy and reducing toxicity .
Bioconjugation Techniques
The compound is also utilized in bioconjugation techniques, such as the development of antibody-drug conjugates (ADCs). By modifying the surface properties of proteins and peptides, it allows for targeted delivery of cytotoxic agents to cancer cells, minimizing off-target effects .
Case Study 1: Antibacterial Activity
A study conducted on various piperidine derivatives demonstrated that tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate showed significant bactericidal activity against both susceptible and resistant strains of Staphylococcus aureus at low concentrations (0.78–3.125 μg/mL). The mechanism was attributed to its ability to disrupt bacterial membrane integrity .
Case Study 2: TLR Modulation
In a recent trial involving immune-modulating compounds, this derivative was shown to effectively inhibit TLR7/8 signaling pathways in vitro, suggesting a role in managing autoimmune diseases by reducing hyperactive immune responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Key structural variations among related tert-butyl piperidinyl carbamates include:
- Substituent position and type : Hydroxymethyl (target compound) vs. acetyl (tert-butyl (1-acetylpiperidin-4-yl)carbamate, CAS: 1261233-44-6) , methyl (tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate, CAS: 1262787-66-5) , or halogenated groups (tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate, CAS: 1353952-84-7) .
Table 1: Structural Comparison of Selected Analogs
| Compound Name (CAS) | Substituent(s) | Molecular Formula | Molecular Weight | Key Applications/Notes |
|---|---|---|---|---|
| Target compound (1803606-54-3/1262408-81-0) | 4-(hydroxymethyl) | C12H22N2O3 | 242.32 | Intermediate, prodrug synthesis |
| tert-butyl (1-acetylpiperidin-4-yl)carbamate (1261233-44-6) | 1-acetyl | C12H22N2O3 | 242.32 | Acetylated amine for stability |
| tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate (MFCD09753931) | 4-hydroxymethyl, 4-hydroxy | C12H22N2O3 | 242.32 | Dual hydroxyl groups enhance polarity |
| tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate (1353952-84-7) | 2-chloroacetyl | C14H23ClN2O3 | 302.80 | Electrophilic reactivity for coupling |
Pharmacological and Industrial Relevance
- Target compound : Likely used in prodrug design due to the Boc group’s ease of deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl) .
- Acetylated analogs : Serve as stable intermediates in kinase inhibitor synthesis (e.g., BET bromodomain inhibitors) .
- Halogenated derivatives : Applied in covalent bond-forming therapeutics, such as CRBN-recruiting PROTACs .
Key Research Findings
- Stereoselectivity : Stereoisomers like tert-butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate (CAS: 1052713-47-9) show distinct biological activities compared to racemic mixtures, emphasizing the importance of chirality in drug design .
- Yield variability : tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate synthesis achieved 97% yield in oxidation steps but only 49% in coupling reactions, highlighting reaction-specific challenges .
Q & A
Q. What are the key synthetic routes for tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate?
The synthesis typically involves BOC (tert-butoxycarbonyl) protection of the piperidine amine group. A common approach is to react 4-(hydroxymethyl)piperidin-4-amine with di-tert-butyl dicarbonate (BOC anhydride) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or DMAP) at 0–25°C. Acetic acid may be introduced during purification or salt formation. Post-reaction, the product is isolated via aqueous workup, column chromatography, or recrystallization .
Q. How is the compound characterized to confirm purity and structural integrity?
- NMR Spectroscopy: and NMR are used to verify the BOC group (characteristic peaks at δ ~1.4 ppm for tert-butyl) and hydroxymethyl protons (δ ~3.5–4.0 ppm).
- HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typically required for research use).
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C12H24N2O3 = 268.1788) .
Q. What safety precautions are necessary when handling this compound?
While not classified as hazardous (no GHS label elements), standard lab practices apply:
- Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine powders.
- Store in a cool, dry place away from strong acids/bases .
Advanced Research Questions
Q. How can reaction yields be optimized during BOC protection of the piperidine scaffold?
- Solvent Optimization: Replace dichloromethane with THF or acetonitrile to enhance solubility.
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate the reaction.
- Temperature Control: Maintain 0°C during BOC anhydride addition to minimize side reactions.
- Workup Strategy: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to recover unreacted starting materials .
Q. What mechanistic insights explain the stability of the BOC group under varying pH conditions?
The tert-butyl carbamate group is stable in neutral and basic conditions but cleaves under acidic environments (e.g., TFA in DCM). Computational studies (DFT) show that protonation of the carbonyl oxygen in acidic media facilitates cleavage, forming CO2 and tert-butanol. This property is leveraged in drug discovery for temporary amine protection .
Q. How does the hydroxymethyl group influence the compound’s reactivity in downstream applications?
The hydroxymethyl (-CH2OH) moiety enables functionalization via:
- Esterification: React with acyl chlorides to form esters for prodrug design.
- Oxidation: Convert to a carboxylic acid using Jones reagent (CrO3/H2SO4) for peptide coupling.
- Protection: Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) during multi-step syntheses .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Challenge: Co-elution of impurities in HPLC due to structural similarity.
- Solution: Use UPLC-MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid) for enhanced resolution.
- Validation: Spike synthetic impurities (e.g., de-BOC byproduct) to confirm detection limits (LOD < 0.1%) .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported melting points across studies?
- Possible Causes: Polymorphism, solvent residues, or hydration states.
- Method: Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms. Recrystallize from ethanol/water and dry under vacuum (40°C, 24 hrs) to standardize the sample .
Q. Why do catalytic hydrogenation conditions vary for nitro-group reduction in related compounds?
- Substrate Sensitivity: Electron-withdrawing groups (e.g., BOC) slow hydrogenation. Use higher H2 pressure (50 psi) and Pd/C (10% w/w) in ethanol at 50°C for complete reduction.
- Side Reactions: Over-reduction of the piperidine ring is mitigated by shorter reaction times (<6 hrs) .
Advanced Applications
Q. How is this compound utilized as a building block in kinase inhibitor development?
The piperidine core serves as a hinge-binding motif in kinase active sites. For example:
- Step 1: Functionalize the hydroxymethyl group with a fluorophenyl moiety via Suzuki coupling.
- Step 2: Deprotect the BOC group with TFA and couple with a pyrazole carboxylic acid to enhance target affinity.
- Validation: Test inhibitory activity against EGFR or CDK2 using enzymatic assays (IC50 < 100 nM achievable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
